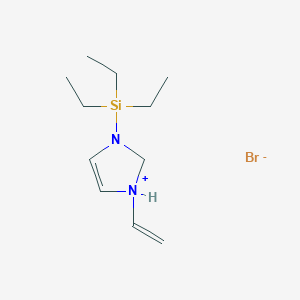
1-Ethenyl-3-(triethylsilyl)-2,3-dihydro-1H-imidazol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethenyl-3-(triethylsilyl)-2,3-dihydro-1H-imidazol-1-ium bromide is a unique organic compound that belongs to the class of imidazolium salts. This compound is characterized by the presence of an ethenyl group, a triethylsilyl group, and a bromide ion. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-3-(triethylsilyl)-2,3-dihydro-1H-imidazol-1-ium bromide typically involves the reaction of 1-ethenyl-2,3-dihydro-1H-imidazole with triethylsilyl chloride in the presence of a base, followed by the addition of hydrobromic acid to form the bromide salt. The reaction conditions usually include anhydrous solvents and inert atmosphere to prevent any side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-3-(triethylsilyl)-2,3-dihydro-1H-imidazol-1-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different imidazolium salts.
Oxidation Reactions: The ethenyl group can undergo oxidation to form corresponding epoxides or aldehydes.
Reduction Reactions: The imidazolium ring can be reduced to form dihydroimidazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, thiolates, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride and lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Various imidazolium salts with different anions.
Oxidation Reactions: Epoxides, aldehydes, and carboxylic acids.
Reduction Reactions: Dihydroimidazole derivatives.
Scientific Research Applications
1-Ethenyl-3-(triethylsilyl)-2,3-dihydro-1H-imidazol-1-ium bromide has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions and cross-coupling reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its use in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of ionic liquids and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Ethenyl-3-(triethylsilyl)-2,3-dihydro-1H-imidazol-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can enhance its catalytic activity. Additionally, the presence of the triethylsilyl group can increase the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
- 1-Ethyl-3-methylimidazolium bromide
- 1-Butyl-3-methylimidazolium bromide
- 1-Hexyl-3-methylimidazolium bromide
Comparison: 1-Ethenyl-3-(triethylsilyl)-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to the presence of the ethenyl and triethylsilyl groups, which impart distinct chemical and physical properties. Compared to other imidazolium salts, this compound exhibits higher stability and enhanced reactivity in certain chemical reactions. The triethylsilyl group also contributes to its increased lipophilicity, making it more suitable for applications in drug delivery and biological systems.
Properties
CAS No. |
140404-95-1 |
|---|---|
Molecular Formula |
C11H23BrN2Si |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
(1-ethenyl-1,2-dihydroimidazol-1-ium-3-yl)-triethylsilane;bromide |
InChI |
InChI=1S/C11H22N2Si.BrH/c1-5-12-9-10-13(11-12)14(6-2,7-3)8-4;/h5,9-10H,1,6-8,11H2,2-4H3;1H |
InChI Key |
WOVNRKDNWFKQEY-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)N1C[NH+](C=C1)C=C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


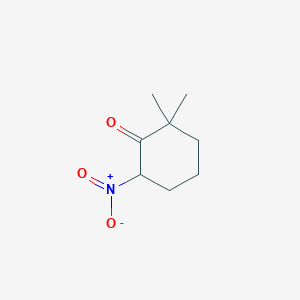
![9-{[3-(Benzyloxy)phenyl]methyl}-1,4-dimethyl-9H-carbazole](/img/structure/B14275097.png)
![Naphthalene, 1-[bis[(trifluoromethyl)sulfonyl]methyl]-](/img/structure/B14275107.png)
![tert-Butyl 2-[(tributylstannyl)methyl]prop-2-enoate](/img/structure/B14275111.png)
![(Naphthalene-2,6-diyl)bis[(4-hydroxyphenyl)methanone]](/img/structure/B14275114.png)
![4-Methyl-N-{5-[(E)-(4-nitrophenyl)diazenyl]quinolin-8-yl}benzene-1-sulfonamide](/img/structure/B14275117.png)
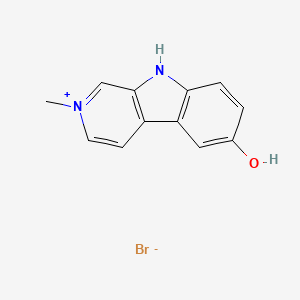
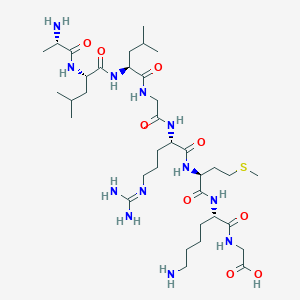
![6-(4-Methylphenyl)thieno[2,3-c]furan](/img/structure/B14275138.png)
![Benzene, [(dichloromethyl)seleno]-](/img/structure/B14275142.png)
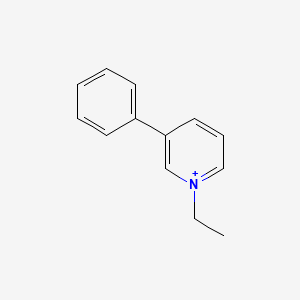

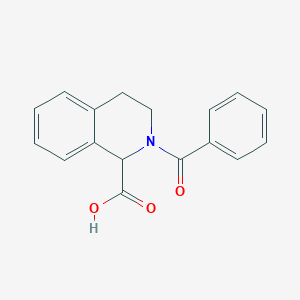
![Phosphonic acid, [2-furanyl[(phenylmethyl)amino]methyl]-](/img/structure/B14275166.png)
